6-Hydroxytetrahydroharman

Descripción general

Descripción

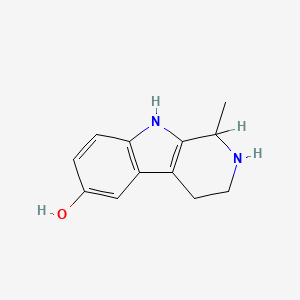

6-Hydroxytetrahydroharman, also known as 1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-ol, belongs to the class of organic compounds known as harmala alkaloids. These alkaloids are derived from harmaline, harmine, harmalol, and harman. Harmala alkaloids are β-carbolines, which are characterized by a tricyclic structure consisting of an indole moiety fused to a pyridine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxytetrahydroharman typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with aldehydes or ketones in the presence of a catalyst. The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxytetrahydroharman undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydro derivatives, and substituted harmala alkaloids .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Neuropharmacology

Research indicates that 6-hydroxytetrahydroharman and related beta-carbolines exhibit significant neuropharmacological effects. They have been implicated in the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, studies have shown that certain beta-carbolines can act as monoamine oxidase inhibitors, which may have implications for treating mood disorders and neurodegenerative diseases such as Parkinson's disease .

1.2. Anticancer Properties

The compound has been investigated for its potential anticancer properties. Certain beta-carbolines, including this compound, have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting topoisomerases . Research on Peganum harmala, a plant rich in beta-carbolines, suggests that these compounds can exert antitumor effects by interfering with DNA synthesis and repair mechanisms .

Toxicological Studies

2.1. Oxidative Metabolism

The metabolism of this compound involves cytochrome P450 enzymes, which play a crucial role in the oxidative detoxification of various substances. Studies indicate that this compound is efficiently oxidized to several metabolites by P450 enzymes, suggesting a complex interaction with xenobiotic metabolism . This metabolic pathway is essential for understanding the potential toxicological effects of beta-carbolines and their derivatives.

2.2. Neurotoxicity Concerns

While some beta-carbolines exhibit neuroprotective properties, there are concerns about their neurotoxic effects at certain concentrations. For example, compounds structurally similar to this compound have been associated with neurodegenerative disorders due to their ability to induce oxidative stress and mitochondrial dysfunction . Understanding these dual roles is critical for developing safe therapeutic applications.

3.1. Inhibition of Monoamine Oxidase

A study highlighted the role of beta-carbolines in inhibiting monoamine oxidase activity, which is crucial for regulating neurotransmitter levels in the brain. The findings suggest that while this compound itself may not be a potent MAO inhibitor, its structural analogs exhibit varying degrees of inhibitory activity, indicating potential therapeutic uses in treating depression and anxiety disorders .

3.2. Antitumor Activity

Research conducted on extracts from Peganum harmala demonstrated that harmine and harmaline significantly inhibited tumor growth in vitro and in vivo models. The study suggested that these compounds could serve as lead compounds for developing new anticancer therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatment for mood disorders |

| Anticancer Properties | Inhibition of cancer cell proliferation | Induction of apoptosis; inhibition of topoisomerases |

| Toxicological Studies | Metabolic pathways involving cytochrome P450 | Complex interactions impacting detoxification |

| Neurotoxicity Concerns | Potential neurotoxic effects at high concentrations | Association with neurodegenerative disorders |

Mecanismo De Acción

The mechanism of action of 6-Hydroxytetrahydroharman involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- Harmine

- Harmaline

- Harmalol

- Harman

Uniqueness

6-Hydroxytetrahydroharman is unique due to its hydroxyl group at the 6-position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity compared to other harmala alkaloids .

Actividad Biológica

6-Hydroxytetrahydroharman (6-HTH) is a derivative of the beta-carboline alkaloids, which are known for their diverse biological activities. This article explores the biological activity of 6-HTH, including its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Overview of this compound

6-HTH is structurally related to other beta-carbolines such as harman and norharman, which are naturally occurring compounds found in various plants and foods. These compounds have been studied for their psychopharmacological effects, including their roles in neuroprotection, anti-cancer properties, and potential as therapeutic agents for various disorders.

Metabolism and Pharmacokinetics

Research indicates that 6-HTH undergoes significant metabolic transformation in the body. A study on the oxidative metabolism of beta-carbolines revealed that 6-hydroxy-beta-carbolines are major metabolites produced by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 . This metabolism is crucial as it influences the bioavailability and biological effects of 6-HTH.

In animal studies, when 6-HTH was administered to rats, approximately 75% of the compound was excreted in urine within the first ten hours post-injection. The compound's plasma half-life was approximately 1.5 hours, indicating rapid metabolism and clearance from the body .

Biological Activities

Antioxidant Activity

Beta-carboline derivatives, including 6-HTH, have demonstrated antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Such properties suggest a potential role in preventing oxidative stress-related diseases.

Anticancer Properties

Studies have shown that beta-carbolines can exert cytotoxic effects on various cancer cell lines. For instance, compounds derived from beta-carbolines were tested against different tumor cells (e.g., MCF-7 breast cancer cells) and exhibited significant inhibitory effects with IC50 values ranging from 3.53 to 7.79 µg/mL . This suggests that 6-HTH may have similar anticancer potential, warranting further investigation.

Neuroprotective Effects

Beta-carbolines are also known for their neuroprotective effects. They can modulate neurotransmitter systems and exhibit anxiolytic properties. The structural similarity of 6-HTH to other psychoactive beta-carbolines raises interest in its potential role in treating neurodegenerative diseases or psychiatric disorders.

Case Studies and Research Findings

- Oxidative Metabolism Study : A study highlighted that 6-hydroxy-beta-carbolines are efficiently produced by specific cytochrome P450 enzymes, indicating a detoxification route that may influence the biological effects of these compounds .

- Cytotoxicity Assessment : In vitro studies assessed various synthesized beta-carboline derivatives' cytotoxicity against tumor cell lines. Some derivatives showed significant activity, suggesting that modifications to the beta-carboline structure can enhance anticancer properties .

- Pharmacokinetic Analysis : The pharmacokinetics of 6-HTH were characterized in rat models, revealing important insights into its bioavailability and metabolism which are critical for understanding its therapeutic potential .

Propiedades

IUPAC Name |

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-7-12-9(4-5-13-7)10-6-8(15)2-3-11(10)14-12/h2-3,6-7,13-15H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKJDZJAHHVUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3000-36-0 | |

| Record name | 6-Hydroxy-1-methyltryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003000360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxytetrahydroharman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.